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molecular formula C17H20N2O5 B3032793 Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate CAS No. 52117-01-8

Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate

Cat. No. B3032793
M. Wt: 332.4 g/mol
InChI Key: IRNOEVZEDDUUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06583139B1

Procedure details

Diethyl 2-acetamidomalonate was treated with 4-cyanobenzyl bromide and NaOEt in EtOH, to give after dilution with H2O, and isolation of the resulting precipitate, diethyl 2-acetamido-2-(4-cyanobenzyl)malonate. This product was heated in HCl, and the mixture evaporated to give 4-carboxy-D,L-phenylalanine hydrochloride [D,L-Phe(4-CO2H)-OH.HCl]. This product was treated with MeOH and HCl gas to give after evaporation, D,L-Phe(4CO2Me)-OMeHCl. This product was treated with N-(toluene-4-sulfonyl)-L-Pro-OH, BOP, and NMM in DMF, to give after aqueous workup and flash chromatography, N-(toluene-4-sulfonyl)-L-Pro-D,L-Phe(4-CO2Me)-OMe. This product was treated with NaOH in dioxane and water, to give after acidification, extraction, drying with MgSO4, filtration and evaporation the title compound as a clear oil.
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Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2].[C:16]([C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1)#[N:17].CC[O-].[Na+].O>CCO>[C:1]([NH:4][C:5]([CH2:22][C:21]1[CH:24]=[CH:25][C:18]([C:16]#[N:17])=[CH:19][CH:20]=1)([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
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reactant
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C(#N)C1=CC=C(CBr)C=C1
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CC[O-].[Na+]
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CCO
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O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CC1=CC=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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